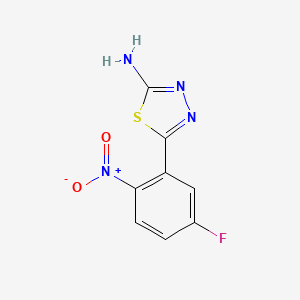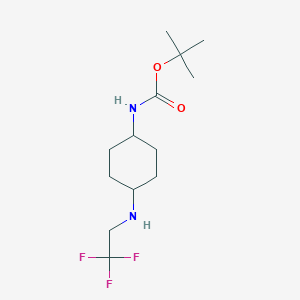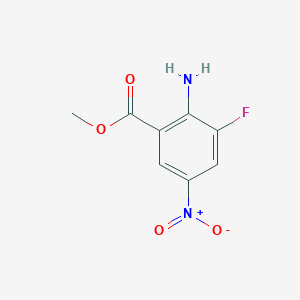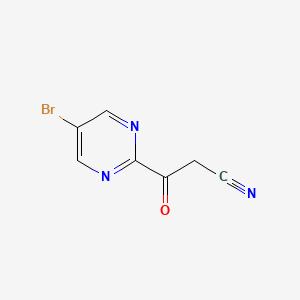
3-(3-Bromophenyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones It is characterized by the presence of a bromine atom attached to the phenyl ring and a pyrazinone core
Méthodes De Préparation
The synthesis of 3-(3-Bromophenyl)pyrazin-2(1H)-one typically involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
3-(3-Bromophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazinone core can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(3-Bromophenyl)pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but it often involves interactions with key amino acid residues in the target protein, leading to changes in its function.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(3-Bromophenyl)pyrazin-2(1H)-one include other brominated pyrazinones and phenyl-substituted pyrazinones. These compounds share similar structural features but may differ in their reactivity and applications. For example:
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
4-Bromophenylacetic Acid: A derivative of phenylacetic acid containing a bromine atom.
This compound is unique due to its specific substitution pattern and the presence of the pyrazinone core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H7BrN2O |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-6H,(H,13,14) |
Clé InChI |
PHDOLGKWRCQQIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=NC=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



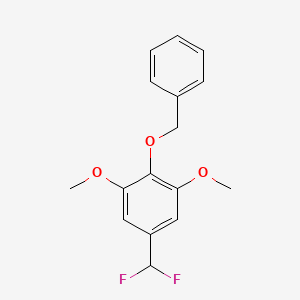
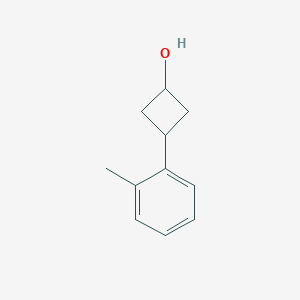
![3-(Chloromethyl)benzo[c]isoxazole](/img/structure/B13704081.png)
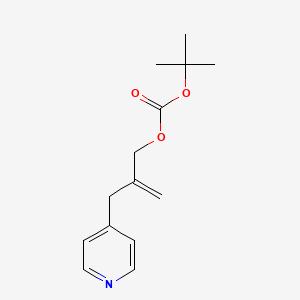
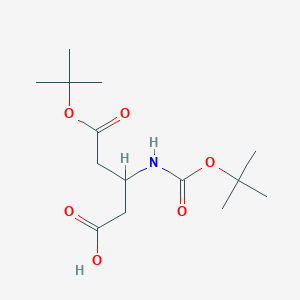
![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)

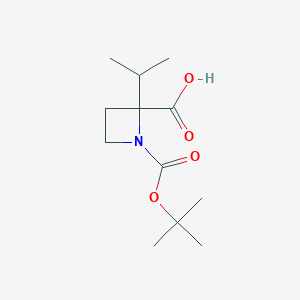
![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)
